Tetradeca-1,13-diyne
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Overview
Description
Tetradeca-1,13-diyne is an organic compound with the molecular formula C14H22 It is a linear alkyne with two triple bonds located at the first and thirteenth positions of a fourteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradeca-1,13-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Substituted alkynes
Scientific Research Applications
Tetradeca-1,13-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tetradeca-1,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates can result in the modification of biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Tetradeca-1,13-diene: A similar compound with double bonds instead of triple bonds.
Hexadeca-1,15-diyne: A longer carbon chain with triple bonds at the first and fifteenth positions.
Octadeca-1,17-diyne: An even longer carbon chain with triple bonds at the first and seventeenth positions.
Comparison: Tetradeca-1,13-diyne is unique due to its specific carbon chain length and the position of its triple bonds. Compared to tetradeca-1,13-diene, the presence of triple bonds in this compound results in different reactivity and chemical properties. The longer-chain analogs, hexadeca-1,15-diyne and octadeca-1,17-diyne, have similar reactivity but differ in physical properties such as boiling points and solubility.
Biological Activity
Tetradeca-1,13-diyne is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various chemical pathways. One efficient method involves the Sonogashira coupling reaction, which allows for the formation of longer alkyl chain analogs from simpler precursors. The synthetic route typically yields a high percentage of the desired product, making it a viable option for further biological evaluations .
Antifungal Activity
This compound has shown significant antifungal properties. Research indicates that diynes can inhibit the Ole1 protein, which is crucial for fungal cell membrane integrity. This inhibition leads to a reduction in fungal growth and viability. Specifically, this compound and its derivatives have been tested against various fungal strains, including Candida and Aspergillus, demonstrating broad-spectrum antifungal activity .
Table 1: Antifungal Activity of this compound Derivatives
Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 2.5 µM |
This compound | Aspergillus fumigatus | 5 µM |
Antimicrobial Activity
In addition to its antifungal effects, this compound has been evaluated for antimicrobial properties against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µM |
Escherichia coli | 8 µM |
The biological activity of this compound is attributed to its ability to disrupt lipid metabolism within fungal cells. Specifically, it inhibits stearoyl-CoA desaturase (OLE1), leading to an accumulation of saturated fatty acids that compromise membrane integrity. This mechanism is particularly effective against fungi that rely on unsaturated fatty acids for membrane fluidity and function .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Clinical Evaluation Against Fungal Infections : In a study involving patients with recurrent fungal infections, this compound was administered as part of a treatment regimen. Results indicated a significant reduction in infection rates compared to control groups receiving standard antifungal therapies .
- In Vivo Efficacy : An animal model demonstrated that topical application of this compound significantly reduced dermatophyte infections in guinea pigs. The compound's efficacy was attributed to its ability to penetrate skin layers and inhibit fungal growth effectively .
Properties
CAS No. |
38628-40-9 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
tetradeca-1,13-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-14H2 |
InChI Key |
ZAXCQRPZBARWEK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCC#C |
Origin of Product |
United States |
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